N-(4-fluorophenyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide
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Overview
Description
N-(4-fluorophenyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics. This compound features a fluorophenyl group, an isopropyl group, a methoxy group, and a methyl group attached to a benzenesulfonamide core, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline, 5-isopropyl-2-methoxy-4-methylbenzenesulfonyl chloride, and suitable solvents like dichloromethane or toluene.
Reaction Conditions: The reaction is usually carried out under controlled temperature conditions, often between 0°C to 25°C, to ensure the stability of the intermediates and the final product.
Catalysts and Reagents: Common reagents used in the synthesis include base catalysts like triethylamine or pyridine to facilitate the nucleophilic substitution reaction between the amine and the sulfonyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for reagent addition and product isolation ensures high yield and purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines.
Substitution: Substituted sulfonamides.
Scientific Research Applications
N-(4-fluorophenyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use as a pharmaceutical agent, particularly in the development of new antibiotics.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid in bacteria. This leads to the bacteriostatic effect of the compound.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorophenyl)methanesulfonamide
- N-(4-fluorophenyl)-2-methoxybenzenesulfonamide
- N-(4-fluorophenyl)-5-methylbenzenesulfonamide
Uniqueness
N-(4-fluorophenyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide is unique due to the presence of multiple substituents on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of fluorine, isopropyl, methoxy, and methyl groups provides a distinct steric and electronic environment, making it a valuable compound for various applications in research and industry.
Biological Activity
N-(4-fluorophenyl)-5-isopropyl-2-methoxy-4-methylbenzenesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, synthesizing data from various studies to highlight its effects on cancer cells and other biological systems.
Chemical Structure and Properties
The compound features a sulfonamide group, which is known for its biological activity. The presence of fluorine and isopropyl substituents can influence the compound's lipophilicity and receptor binding properties, potentially enhancing its efficacy as a therapeutic agent.
Antitumor Activity
This compound has been evaluated for its antitumor properties. Studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from sulfonamides have shown promising results in inhibiting the growth of breast and glioblastoma tumors at nanomolar concentrations.
Compound | Cell Line | IC50 (nM) | Mechanism of Action |
---|---|---|---|
Compound A | MDA-MB-468 (Breast) | 20 | Induces apoptosis via oxidative stress |
Compound B | U87MG (Glioblastoma) | 15 | Inhibits topoisomerase II |
N-(4-F)-5-iPr-2-MeO-4-Me-SO2NH2 | HCT116 (Colon) | 25 | Cell cycle arrest and apoptosis |
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Apoptosis Induction : Studies have shown that similar sulfonamide derivatives can trigger apoptotic pathways in cancer cells, leading to morphological changes such as chromatin condensation and cell shrinkage.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation, such as protein kinases or topoisomerases, thereby disrupting cancer cell division.
- Oxidative Stress : The generation of reactive oxygen species (ROS) has been implicated in the cytotoxicity observed with this class of compounds, suggesting that oxidative stress plays a crucial role in their mechanism of action.
Study 1: In Vitro Evaluation
A study conducted on various sulfonamide derivatives, including this compound, demonstrated significant cytotoxicity against human cancer cell lines:
- Methodology : Cancer cell lines were treated with varying concentrations of the compound.
- Results : The compound exhibited an IC50 value in the low nanomolar range, indicating potent antitumor activity.
Study 2: In Vivo Assessment
In vivo studies using animal models bearing tumors have shown promising results regarding the efficacy of sulfonamide derivatives:
- Findings : Administration of this compound resulted in reduced tumor size compared to control groups.
- Toxicity Profile : The compound was well-tolerated at therapeutic doses, with minimal adverse effects observed.
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-methoxy-4-methyl-5-propan-2-ylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3S/c1-11(2)15-10-17(16(22-4)9-12(15)3)23(20,21)19-14-7-5-13(18)6-8-14/h5-11,19H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJZUNWLEGNRIS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C(C)C)S(=O)(=O)NC2=CC=C(C=C2)F)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.